

GSK2194069: A Potent and Selective β -Ketoacyl Reductase Inhibitor for Cancer Therapy

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Compound of Interest

Compound Name: GSK2194069

Cat. No.: B607780

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Abstract

GSK2194069 is a potent and selective small molecule inhibitor of the β -ketoacyl reductase (KR) domain of human fatty acid synthase (hFAS).^{[1][2]} De novo fatty acid synthesis is a critical metabolic pathway for the proliferation of cancer cells, making hFAS an attractive therapeutic target.^{[1][2][3]} This document provides a comprehensive technical overview of **GSK2194069**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its effects on cellular signaling pathways.

Introduction to GSK2194069

GSK2194069, a triazolone derivative, has emerged as a significant tool for studying the role of fatty acid synthesis in cancer.^[4] It exhibits high potency and selectivity for the KR domain of hFAS, a crucial enzyme in the multi-step process of fatty acid biosynthesis.^{[1][5][6]} By inhibiting this key step, **GSK2194069** effectively blocks the production of new fatty acids, thereby impeding the growth of cancer cells that rely on this pathway.^{[1][2]}

Chemical Properties:

Property	Value
Chemical Formula	C25H24N4O3
Molecular Weight	428.49 g/mol [3]
CAS Number	1332331-08-4[3][5]
Appearance	Crystalline solid[5]
Solubility	Soluble in DMSO[7]

Mechanism of Action

GSK2194069 functions as a reversible and competitive inhibitor of the β -ketoacyl reductase domain of hFAS with respect to the acetoacetyl-CoA substrate.[5][6][8] It is uncompetitive with respect to the cofactor NADPH.[9] The inhibition is not time-dependent.[4] This specific mode of action prevents the reduction of β -ketoacyl-ACP to β -hydroxyacyl-ACP, a critical step in the fatty acid elongation cycle.

Quantitative Data

The following tables summarize the key quantitative data for **GSK2194069** from various enzymatic and cell-based assays.

Table 1: Enzymatic Inhibition Data

Parameter	Value (nM)	Description
hFAS IC50	7.7[8][10][11]	Overall inhibition of human fatty acid synthase activity, measured by CoA release.
KR Domain IC50	29[5][6]	Specific inhibition of the β -ketoacyl reductase domain.
KS Domain IC50	>10,000[5][6]	Demonstrates selectivity over the ketoacyl synthase domain.
Acetoacetyl-CoA IC50	4.8[8][10][11]	Potency with respect to the natural substrate of the KR domain.
NADPH Ki	5.6[8][10][11]	Inhibition constant with respect to the cofactor NADPH.

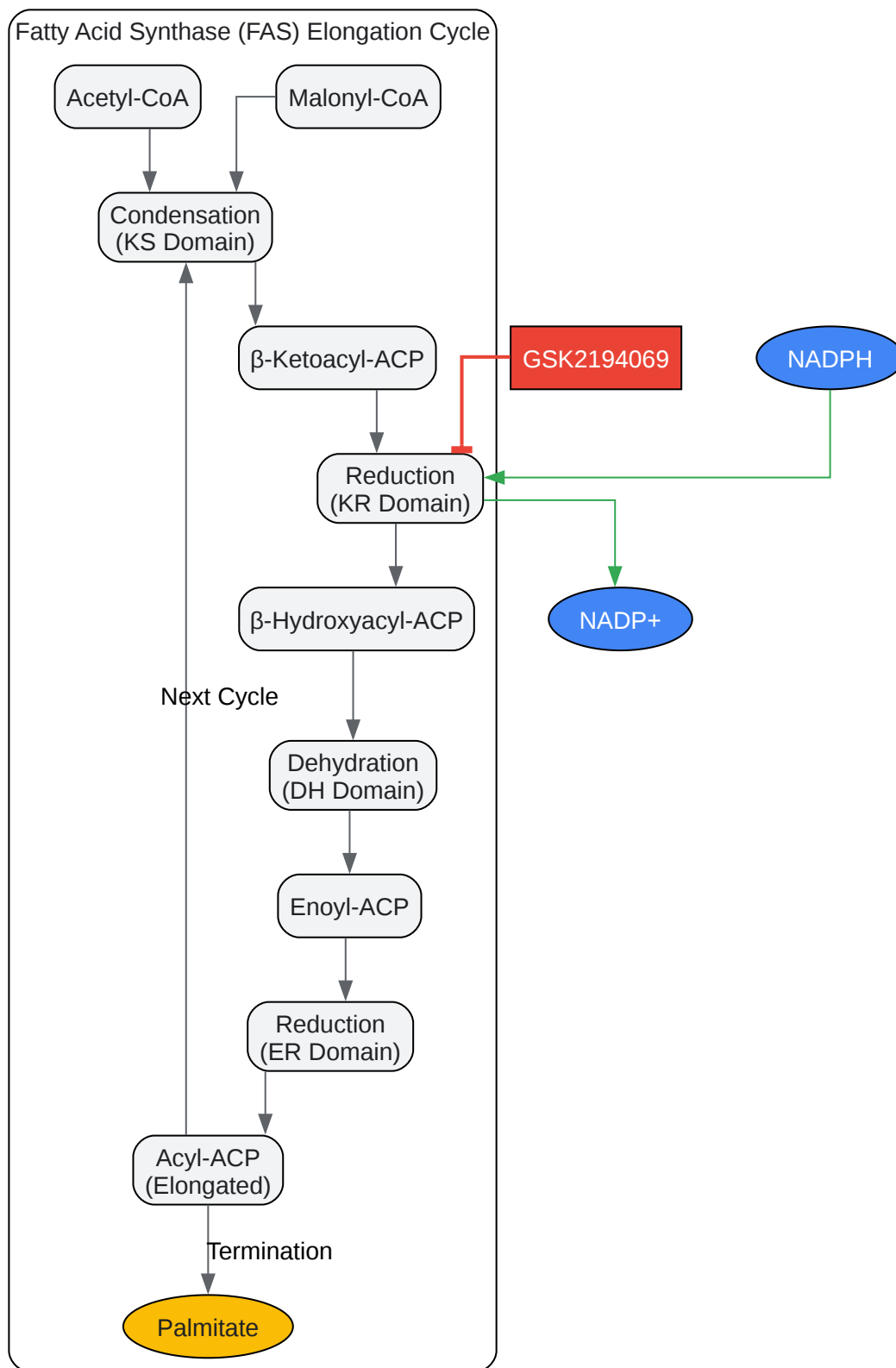
Table 2: Cellular Activity Data

Cell Line	Parameter	Value (nM)	Description
A549 (Non-small cell lung cancer)	EC50 (Cell Growth)	15[5][6][7]	Inhibition of cell proliferation over a 5-day incubation.
A549 (Non-small cell lung cancer)	EC50 (Phosphatidylcholine levels)	15.5 \pm 9[8]	Reduction in the levels of a key lipid component.
LNCaP-LN3 (Prostate Cancer)	IC50 (FAS activity)	60.4	Inhibition of purified human FAS activity. [12]

Signaling Pathways and Experimental Workflows

Fatty Acid Synthesis Pathway Inhibition by GSK2194069

The following diagram illustrates the point of intervention of **GSK2194069** in the fatty acid synthesis pathway.

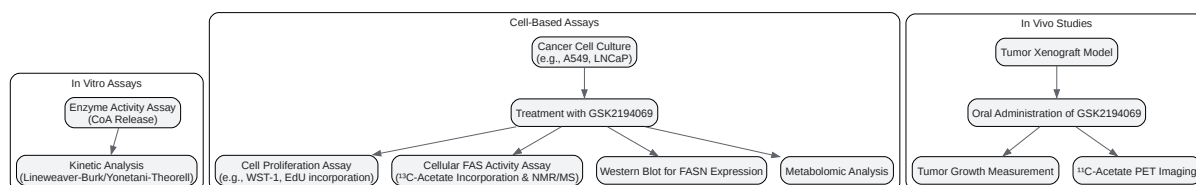


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Caption: Inhibition of the β -ketoacyl reductase (KR) domain by **GSK2194069**.

General Experimental Workflow for Assessing GSK2194069 Activity

This diagram outlines a typical workflow for characterizing the effects of **GSK2194069**.

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Caption: A general workflow for the evaluation of **GSK2194069**.

Experimental Protocols

hFAS Enzyme Inhibition Assay (CoA Release Assay)

This assay determines the IC₅₀ of **GSK2194069** against purified human fatty acid synthase.

- Principle: The enzymatic reaction of hFAS releases Coenzyme A (CoA), which can be detected using a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol of CoA to produce a yellow-colored product (TNB) that absorbs at 412 nm.

- Materials:
 - Purified human FASN
 - Acetyl-CoA
 - Malonyl-CoA
 - NADPH
 - DTNB
 - **GSK2194069**
 - Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA)
- Procedure:
 - Prepare a dilution series of **GSK2194069** in DMSO.
 - In a 96-well plate, add the assay buffer, NADPH, acetyl-CoA, and the inhibitor at various concentrations.
 - Initiate the reaction by adding malonyl-CoA and purified hFAS.
 - Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
 - Stop the reaction and add DTNB to detect the released CoA.
 - Measure the absorbance at 412 nm using a plate reader.
 - Calculate the percent inhibition for each concentration of **GSK2194069** and determine the IC50 value by non-linear regression analysis.

Cellular Fatty Acid Synthesis Assay (¹³C-Acetate Incorporation)

This assay measures the effect of **GSK2194069** on de novo fatty acid synthesis in intact cells.
[\[4\]](#)

- Principle: Cells are incubated with a stable isotope-labeled precursor, [1,2-¹³C₂]acetate, which is incorporated into newly synthesized fatty acids. The amount of ¹³C-label incorporation into cellular lipids is quantified by NMR spectroscopy or mass spectrometry.[\[4\]](#)
- Materials:
 - Cancer cell line (e.g., A549, KATO-III, MKN-45, SNU-1)[\[5\]](#)[\[6\]](#)
 - Cell culture medium and supplements
 - [1,2-¹³C₂]acetate
 - **GSK2194069**
 - Solvents for lipid extraction (e.g., chloroform, methanol)
- Procedure:
 - Seed cells in culture plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of **GSK2194069** or DMSO vehicle for a specified time (e.g., 24 hours).[\[4\]](#)
 - Add [1,2-¹³C₂]acetate to the culture medium and incubate for an additional period (e.g., 4-24 hours).
 - Wash the cells with PBS and harvest them.
 - Extract total cellular lipids using an appropriate solvent system.
 - Analyze the lipid extracts by ¹³C NMR spectroscopy or LC-MS to quantify the incorporation of ¹³C into fatty acids.[\[4\]](#)
 - Normalize the data to cell number or total protein content.

Cell Proliferation Assay (WST-1 or EdU Incorporation)

This assay determines the effect of **GSK2194069** on cancer cell growth.

- Principle: Cell proliferation can be measured by various methods, including the cleavage of a tetrazolium salt (WST-1) by mitochondrial dehydrogenases in viable cells to form a colored formazan product, or by measuring the incorporation of a nucleoside analog like 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA during the S-phase of the cell cycle.[\[4\]](#)
- Materials:
 - Cancer cell line (e.g., A549)[\[4\]](#)
 - Cell culture medium and supplements
 - **GSK2194069**
 - WST-1 reagent or EdU detection kit
- Procedure (WST-1):
 - Seed cells in a 96-well plate and allow them to attach.
 - Treat the cells with a dilution series of **GSK2194069** for an extended period (e.g., 5 days).[\[4\]](#)
 - Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
 - Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm).
 - Calculate the percentage of viable cells relative to the vehicle-treated control and determine the EC50 value.

Western Blot Analysis of FASN Expression

This method is used to confirm that **GSK2194069** inhibits FASN activity without altering the protein expression level.[\[4\]](#)

- Principle: Standard western blotting techniques are used to separate proteins by size, transfer them to a membrane, and detect the FASN protein using a specific primary antibody.
- Materials:
 - Cancer cell line (e.g., A549)[4]
 - **GSK2194069**
 - Lysis buffer
 - SDS-PAGE gels and electrophoresis equipment
 - PVDF or nitrocellulose membrane
 - Primary antibody against FASN
 - Secondary antibody conjugated to HRP
 - Chemiluminescent substrate
- Procedure:
 - Treat cells with various concentrations of **GSK2194069** for a specified duration (e.g., 48 or 120 hours).[11]
 - Lyse the cells and quantify the total protein concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
 - Block the membrane and probe with the primary anti-FASN antibody.
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
 - Use a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.

Therapeutic Implications and Future Directions

GSK2194069's potent and selective inhibition of the hFAS KR domain makes it a valuable tool for preclinical cancer research.[1][2] Its ability to inhibit the growth of various cancer cell lines highlights the therapeutic potential of targeting de novo fatty acid synthesis.[5][8] Further research may focus on optimizing its pharmacokinetic properties for in vivo efficacy and exploring its potential in combination therapies. The availability of a co-crystal structure of **GSK2194069** bound to the KR domain provides a basis for the rational design of next-generation FASN inhibitors.[2]

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